4-Hydroxyhexanal

Genotoxicity Biomarker Oxidative Stress

4-Hydroxyhexanal (4-HHE) is a C6 hydroxyalkenal produced endogenously as a primary product of n-3 polyunsaturated fatty acid (PUFA) peroxidation, distinguishing it from the more widely studied n-6 PUFA-derived 4-hydroxynonenal (HNE). It is a key reactive electrophile with well-characterized roles in oxidative stress signaling, cytotoxicity, and gene regulation.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 109710-36-3
Cat. No. B1207729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyhexanal
CAS109710-36-3
Synonyms4-hydroxyhexanal
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(CCC=O)O
InChIInChI=1S/C6H12O2/c1-2-6(8)4-3-5-7/h5-6,8H,2-4H2,1H3
InChIKeyHAPLZPWSLJPZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 4-Hydroxyhexanal (CAS 109710-36-3) for Targeted Lipid Peroxidation Research


4-Hydroxyhexanal (4-HHE) is a C6 hydroxyalkenal produced endogenously as a primary product of n-3 polyunsaturated fatty acid (PUFA) peroxidation, distinguishing it from the more widely studied n-6 PUFA-derived 4-hydroxynonenal (HNE) [1]. It is a key reactive electrophile with well-characterized roles in oxidative stress signaling, cytotoxicity, and gene regulation [2]. As an analytical standard, research tool, or process biomarker, its specific utility hinges on its unique biological origin and the quantitative differences in its bioactivity profile compared to other homologous aldehydes [3].

Why 4-Hydroxyhexanal is Not an Interchangeable Hydroxyalkenal


The assumption that 4-HHE can be substituted with 4-hydroxynonenal (HNE) or other homologous aldehydes (e.g., 4-hydroxyoctenal) is a critical experimental design flaw. These compounds exhibit distinct biological activities across multiple validated assays, including differential genotoxicity, cytotoxic potency, and divergent effects on specific signaling pathways [1]. Their formation is also kinetically and thermodynamically distinct in complex matrices like heated oils, meaning their presence as biomarkers reports on entirely different oxidative processes [2]. The following quantitative evidence demonstrates that 4-HHE is a functionally unique molecular entity, not a generic substitute.

Quantitative Evidence for Selecting 4-Hydroxyhexanal: Comparative Data vs. Analogues


4-Hydroxyhexanal Exhibits a 10-Fold Lower Genotoxic Threshold Than HNE

In a direct head-to-head study in primary rat hepatocytes, 4-Hydroxyhexanal (HHE) required a 10-fold higher concentration (10 μM) to induce a statistically significant increase in sister-chromatid exchanges (SCEs) compared to the more potent 4-Hydroxynonenal (HNE, which was active at 0.1 μM) [1]. For chromosomal aberrations, both were active at 10 μM, but HHE failed to induce micronuclei at any tested concentration up to 10 μM, unlike HNE which was active at ≥1 μM [1].

Genotoxicity Biomarker Oxidative Stress

4-Hydroxyhexanal is a Less Potent Neurotoxin than HNE with Distinct Metabolic Handling

A direct comparative study in primary cerebral cortical neurons found 4-Hydroxyhexanal (HHE) to have an LD50 of 23 μM, which is less toxic than 4-Hydroxynonenal (HNE, LD50 of 18 μM) [1]. Crucially, metabolic studies showed HHE was oxidized 6.5-fold less efficiently by the detoxifying mitochondrial enzyme aldehyde dehydrogenase ALDH5A compared to HNE [1]. Despite this, both depleted glutathione (GSH) with equal potency at a 10 μM dose [1].

Neurotoxicity Metabolism Lipid Peroxidation

4-Hydroxyhexanal Formation is Highly Substrate-Specific and Kinetically Distinct from HNE

During thermal processing (100–200 °C) of five common vegetable oils, 4-Hydroxyhexanal (HHE) was only detected in rapeseed and linseed oils, which are rich in the n-3 PUFA alpha-linolenic acid [1]. In contrast, 4-Hydroxynonenal (HNE) was formed in all tested oils (soybean, peanut, rapeseed, linseed, palm), reflecting its origin from the more ubiquitous n-6 PUFAs [1]. The formation kinetics for both aldehydes were best described by a pseudo-first-order model, but the calculated rate constants and equilibrium contents were significantly oil-dependent [1].

Food Chemistry Kinetics Biomarker

4-Hydroxyhexanal Differentially Regulates Placental Lipid Metabolism Genes vs. HNE

In a direct comparative study on full-term human placenta explants, exposure to 25-100 μM 4-Hydroxyhexanal (4-HHE) and 4-Hydroxynonenal (4-HNE) for 24 hours resulted in divergent regulation of key lipogenic pathways [1]. 4-HNE increased expression of genes associated with lipogenesis and uptake (e.g., ACC, FASN, FATP4), while 4-HHE decreased expression of these same pathways (e.g., SREBP1, SREBP2, LDLR) [1]. This demonstrates a functional antagonism, not simple dose-response variation.

Placental Biology Gene Expression Lipid Metabolism

Key Application Scenarios for Procuring 4-Hydroxyhexanal (CAS 109710-36-3)


As a Specific Biomarker for n-3 PUFA Oxidation in Complex Matrices

In food science, nutritional studies, and clinical research, 4-HHE is the definitive quantitative marker for the peroxidation of n-3 fatty acids like DHA and ALA [1]. In contrast, HNE marks n-6 peroxidation. Researchers should procure 4-HHE analytical standards and deuterated internal standards (e.g., HHE-d5) to develop and validate LC-MS/MS or GC-MS methods that can accurately dissect the source-specific oxidative degradation in oils, biological fluids, and tissues [2].

As a Research Tool to Decouple n-3 and n-6 Signaling Effects

Given that 4-HHE and 4-HNE often produce divergent biological outcomes (e.g., gene expression in the placenta [1]), 4-HHE is an essential procurement for cell and molecular biologists. It allows researchers to design controlled experiments that directly probe the unique cellular effects of n-3-derived lipid peroxidation products, enabling a clearer understanding of the distinct roles of omega-3 versus omega-6 fatty acids in health and disease.

As an Internal Standard for High-Sensitivity Quantification Workflows

The high reactivity and low abundance of 4-HHE in biological samples necessitate the use of a stable isotope-labeled internal standard for accurate quantification. Procuring 4-HHE-d3 or 4-HHE-d5 is mandatory for robust, validated UHPLC-MS/MS or GC-MS methods [1]. These methods are critical for biomarker discovery and validation studies, including those focused on colorectal cancer risk [2] and other oxidative stress-related pathologies.

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